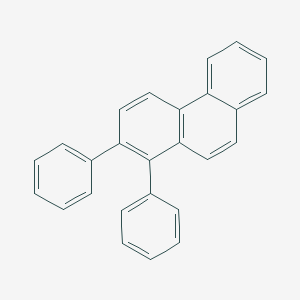

1,2-Diphenylphenanthrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H18 |

|---|---|

Molecular Weight |

330.4g/mol |

IUPAC Name |

1,2-diphenylphenanthrene |

InChI |

InChI=1S/C26H18/c1-3-9-19(10-4-1)23-17-18-24-22-14-8-7-11-20(22)15-16-25(24)26(23)21-12-5-2-6-13-21/h1-18H |

InChI Key |

REMLBGVHPPKHIN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=C2)C4=CC=CC=C4C=C3)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=C2)C4=CC=CC=C4C=C3)C5=CC=CC=C5 |

Origin of Product |

United States |

Contextual Significance of Polycyclic Aromatic Hydrocarbons Pahs in Advanced Materials Research

Polycyclic aromatic hydrocarbons (PAHs), a class of organic compounds composed of multiple fused aromatic rings, are a significant focus of advanced materials research. wikipedia.org These compounds, which can be derived from sources like the incomplete combustion of organic matter or found in fossil fuels, exhibit unique electronic and photophysical properties. wikipedia.org Their planar and rigid structures, combined with extended π-conjugation, make them suitable for applications in organic electronics and optoelectronics. numberanalytics.comsmolecule.com Some PAHs are investigated for their potential in developing new materials with specific functionalities. rsc.orgrsc.org The introduction of heteroatoms into the PAH framework is a strategy used to fine-tune their properties for advanced applications. rsc.orgrsc.org

Role of the Phenanthrene Scaffold in Organic Synthesis and Materials Science

The phenanthrene (B1679779) scaffold, consisting of three fused benzene (B151609) rings in a non-linear or "zigzag" arrangement, is a crucial building block in both organic synthesis and materials science. numberanalytics.comwiley.com This rigid and planar aromatic system serves as a foundation for designing complex molecules, including those with applications in pharmaceuticals and advanced materials. The diverse reactivity of phenanthrene allows for the construction of various molecular frameworks, making it a valuable intermediate in the synthesis of more complex compounds. numberanalytics.com In materials science, phenanthrene derivatives are explored for their use in organic semiconductors and fluorescent materials due to their inherent photophysical properties. beilstein-journals.org The development of new synthetic methods for phenanthrenes and their derivatives continues to be an active area of research to improve efficiency and explore new applications. wiley.comresearchgate.net

Specific Research Focus on Substituted Phenanthrenes, Including 1,2 Diphenylphenanthrene

Photochemical Cyclization Reactions

Photochemical reactions, particularly those involving electrocyclization, are a cornerstone in the synthesis of phenanthrenes. These methods leverage light to induce the formation of the characteristic fused-ring system from stilbene-type precursors.

Mallory Photocyclization and Analogous Approaches

The Mallory reaction is a classic photochemical method for synthesizing phenanthrenes and other polycyclic aromatic hydrocarbons from diarylethylene precursors. wikipedia.org The reaction proceeds via an intramolecular cyclization of a stilbene derivative under UV irradiation to form a dihydrophenanthrene intermediate. wikipedia.org This intermediate is then aromatized, typically in the presence of an oxidizing agent like oxygen or iodine, to yield the final phenanthrene product. wikipedia.orgnih.gov

This method has been successfully applied to the synthesis of various diphenylphenanthrenes (DPPs). researchgate.netresearchgate.net For instance, novel DPPs have been prepared using a photocyclization method to investigate the photophysical properties of the phenanthrene chromophore. researchgate.netresearchgate.net The versatility of the Mallory reaction allows for the synthesis of phenanthrenes with diverse substitution patterns. For example, ortho-substituted stilbenes generally yield 1-substituted phenanthrenes, while meta-substituted substrates can lead to a mixture of 2- and 4-substituted products. wikipedia.org

A variation of this approach, termed photocyclodehydrofluorination (PCDHF), utilizes a fluorine atom as a leaving group in the cyclization of stilbenes or o-terphenyls containing a pentafluorophenyl group. wikipedia.orgchemistryviews.org This method proceeds without the need for an external oxidant. chemistryviews.org

Photosensitized Cyclization Strategies

Photosensitized cyclization offers an alternative pathway for the synthesis of phenanthrene derivatives. This approach involves the use of a photosensitizer, which absorbs light and transfers the energy to the reactant molecule, promoting it to an excited triplet state that can then undergo cyclization. nih.govgrafiati.com While direct irradiation often proceeds through a singlet excited state, triplet sensitization can be an effective strategy for certain substrates. nih.gov

For example, acetone (B3395972) can act as a photosensitizer in the [6π]-electrocyclization of triarylamines to form carbazoles, a reaction analogous to phenanthrene formation. nih.gov In the context of phenanthrene synthesis, photosensitizers can facilitate the oxidative addition step in certain metal-catalyzed reactions under visible light irradiation. For instance, an iridium photocatalyst can trigger the oxidative addition of an alkynyl iodide to a gold(I) intermediate via triplet sensitization. nih.gov

While direct photosensitization is a viable route, the Mallory photoreaction is often considered an excellent procedure for phenacene synthesis, including phenanthrenes, via the photocyclization of stilbene without the need for a sensitizer. researchgate.net The efficiency of these reactions can, however, be influenced by the presence of other reagents. For instance, the addition of acid to the photoelectrocyclization of bis-aryl cyclohexenone derivatives can lead to a divergent stereochemical outcome compared to the reaction under neutral conditions. lookchem.com

Mechanistic Aspects of Photoelectrocyclization in Phenanthrene Formation

The photochemical formation of phenanthrenes from stilbene-type precursors proceeds through a well-studied mechanism involving a 6π-electrocyclization reaction. nih.gov Upon absorption of a photon, the stilbene derivative is promoted to an excited state, typically the first singlet excited state (S1). nih.gov From this excited state, a conrotatory 6π-electrocyclization occurs to form a transient cis-4a,4b-dihydrophenanthrene intermediate. nih.gov

This intermediate is generally unstable and can revert to the starting stilbene. rsc.org However, in the presence of an oxidizing agent such as oxygen or iodine, it is oxidized to the stable, aromatic phenanthrene. nih.govrsc.org The rearomatization step can also occur through a thermally allowed suprafacial wikipedia.orgCurrent time information in Chatham County, US.-hydride shift, which regenerates the aromatic system. nih.gov

In some cases, the reaction can proceed through a triplet excited state, although the singlet pathway is more common. nih.gov The specific mechanism and the efficiency of the cyclization can be influenced by the substitution pattern on the starting stilbene and the reaction conditions. wikipedia.orglookchem.com

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis, particularly with palladium, has emerged as a powerful and versatile tool for the synthesis of phenanthrenes, offering alternative pathways to traditional photochemical methods.

Palladium-Catalyzed Cyclization and Annulation Protocols

Palladium-catalyzed reactions provide efficient routes to various substituted phenanthrenes, including diphenylphenanthrenes. acs.orgresearchgate.net One notable method involves the reaction of ortho-substituted aryl iodides with diphenylacetylenes in the presence of a palladium catalyst and norbornene. acs.org This approach allows for the synthesis of 1,5-selectively disubstituted 9,10-diphenylphenanthrenes, with the regioselectivity controlled by the steric hindrance of the ortho substituent on the aryl iodide. acs.org

Another strategy involves the palladium-catalyzed carboannulation of internal alkynes by 2-iodobiaryls. acs.org This process is generally regioselective and proceeds through the generation of an arylpalladium intermediate, followed by alkyne insertion and subsequent cyclization onto the adjacent aromatic ring. acs.org A three-component domino reaction of aryl iodides, internal alkynes, and o-bromobenzoic acids, catalyzed by palladium, has also been developed for the convenient construction of the phenanthrene framework. thieme-connect.commolaid.com More recently, a one-pot, multicomponent reaction of iodoarenes, o-bromobenzoic acids, and calcium carbide has been described for the synthesis of 9,10-diarylphenanthrenes. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of palladium catalysis, has been employed in the synthesis of complex structures containing the 4,5-diphenylphenanthrene unit. nih.gov This highlights the utility of palladium-catalyzed methods in constructing intricate molecular architectures based on the phenanthrene core. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Diphenylphenanthrenes

| Reactants | Catalyst System | Product | Reference |

|---|---|---|---|

| ortho-Substituted aryl iodides, Diphenylacetylene | Palladium, Norbornene | 1,5-Disubstituted 9,10-diphenylphenanthrenes | acs.org |

| 2-Iodobiaryls, Internal alkynes | Palladium(0) | Polycyclic aromatic hydrocarbons | acs.org |

| Aryl iodides, Internal alkynes, o-Bromobenzoic acids | Palladium | Phenanthrenes | thieme-connect.commolaid.com |

| Iodoarenes, o-Bromobenzoic acids, Calcium carbide | Palladium | 9,10-Diarylphenanthrenes | researchgate.net |

| 4,5-Bisarylphenanthrene precursors | Palladium (Suzuki-Miyaura coupling) | Highly twisted aromatic macrocycles | nih.gov |

A significant advancement in palladium-catalyzed synthesis is the utilization of C-H activation pathways. ias.ac.in This strategy avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical approach. researchgate.net In the context of phenanthrene synthesis, palladium-catalyzed C-H activation can facilitate the formation of the fused ring system.

For instance, palladium-catalyzed tandem cyclization reactions involving C-H bond activation have been developed for the assembly of complex heterocyclic systems that can include the phenanthrene motif. researchgate.net The mechanism of C-H activation can vary, with possibilities including electrophilic aromatic substitution (SEAr), concerted metalation-deprotonation (CMD), and others, depending on the specific reaction conditions and substrates. ias.ac.inresearchgate.net

The direct arylation of chromones and enaminones catalyzed by Pd(II) serves as an example where the site-selectivity of C-H functionalization can be controlled by simple substitutions on the substrate, demonstrating the nuanced control achievable with these methods. researchgate.net While not directly synthesizing this compound, these C-H activation methodologies represent a frontier in organic synthesis with the potential for developing novel and efficient routes to such complex aromatic compounds. ias.ac.in

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction cross-couples an organoboron species (like a boronic acid) with an organohalide or triflate in the presence of a base. wikipedia.org The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

This method has been effectively employed in the synthesis of highly complex and sterically hindered phenanthrene derivatives. For instance, a notable application involves the synthesis of macrocycles using an axially chiral 4,5-diphenylphenanthrene building block. nih.gov This approach utilizes a quadruple Suzuki-Miyaura coupling, demonstrating the robustness and efficiency of the reaction in constructing intricate molecular architectures based on the diphenylphenanthrene core. nih.govresearchgate.net By systematically varying the cross-coupling partner, a diverse family of twisted macrocycles can be synthesized. nih.gov

Table 1: Key Components in Suzuki-Miyaura Synthesis of Diphenylphenanthrene Derivatives

| Component | Role | Example |

|---|---|---|

| Organohalide | Electrophilic partner | 4,5-Dibromo- or di-triflate-phenanthrene derivative |

| Organoboron Species | Nucleophilic partner | Arylboronic acid (e.g., phenylboronic acid) |

| Palladium Catalyst | Facilitates the C-C bond formation | Pd(OAc)₂, Pd(PPh₃)₄ |

| Base | Activates the organoboron species | K₂CO₃, Cs₂CO₃, NaOH |

| Solvent | Reaction medium | Toluene, DMF, Dioxane |

Domino Reactions in Phenanthrene Synthesis

Domino reactions, also known as cascade or tandem reactions, offer significant advantages in chemical synthesis by enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. beilstein-journals.org This strategy enhances efficiency, reduces waste, and simplifies complex syntheses. For the construction of the phenanthrene skeleton, palladium-catalyzed domino reactions have proven particularly effective. beilstein-journals.orgacs.org

One innovative approach involves a one-pot, three-component reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene, catalyzed by palladium. beilstein-journals.orgbeilstein-journals.org This transformation proceeds through a sequence of ortho-C–H activation, decarbonylation, and a retro-Diels–Alder reaction. beilstein-journals.org A similar strategy employs aryl iodides, 2-bromophenylboronic acid, and norbornadiene, where norbornadiene acts as both an activator for the ortho-C-H bond and as a source of ethylene (B1197577) via the retro-Diels-Alder step. acs.org These methods are valued for their broad functional group tolerance, good yields, and the use of readily available starting materials. acs.org

Table 2: Example of a Pd-Catalyzed Domino Reaction for Phenanthrene Synthesis

| Starting Material 1 | Starting Material 2 | Reagent | Catalyst | Base | Yield |

|---|---|---|---|---|---|

| 1-iodo-4-methoxybenzene | 2-bromophenylboronic acid | Norbornadiene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 67% acs.org |

| 1-iodo-4-methylbenzene | 2-bromophenylboronic acid | Norbornadiene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 75% acs.org |

Rhodium(III)-Catalyzed Cyclization

Rhodium(III)-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools for the synthesis of complex cyclic and heterocyclic compounds. rsc.orgnih.govmdpi.com These catalysts can facilitate annulation reactions where a new ring is fused onto an existing aromatic system. The general mechanism often involves the ortho C-H insertion of a cationic Rh(III) species into a directing group-containing substrate, followed by coordination and migratory insertion of a coupling partner, and subsequent cyclization to form the final product while regenerating the active catalyst. mdpi.com

This methodology has been successfully applied to the synthesis of various scaffolds, including isoquinolines and other complex heterocyles. rsc.orgnih.gov While specific examples detailing the synthesis of this compound via this method are specialized, the synthesis of related derivatives like 2-fluoro-9,10-diphenylphenanthrene has been noted, highlighting the potential of rhodium catalysis in accessing functionalized diphenylphenanthrene structures. ntu.edu.sg The versatility of Rh(III) catalysis in C-H activation and cyclization makes it a promising strategy for constructing such polycyclic aromatic systems. nih.gov

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions have gained significant traction as a cost-effective and sustainable alternative to those using more expensive noble metals like palladium and rhodium. rsc.orgrsc.org Copper catalysts are effective in promoting a wide range of transformations, including cyclization and annulation reactions to form complex molecular frameworks. nih.govchemrxiv.org

Recent developments have showcased copper's ability to catalyze cascade reactions that construct spirocyclic ethers and other intricate heterocyclic systems from simple starting materials. nih.gov For instance, improved ligand-free, copper-catalyzed methods have been developed for the efficient synthesis of benzimidazoles from o-bromoarylamines and nitriles under mild conditions. rsc.org While direct application to this compound is not widely reported, these examples demonstrate the fundamental capability of copper catalysts to mediate the intramolecular and intermolecular bond formations necessary for building the phenanthrene core, suggesting a viable pathway for future synthetic designs. rsc.orgacs.org

Oxidative Cyclization and Aromatization Strategies

Oxidative cyclization reactions are a direct and powerful method for forming aromatic rings from pre-arranged, non-aromatic precursors. These strategies typically involve an intramolecular carbon-carbon bond formation followed by an aromatization step, often driven by an oxidizing agent.

Oxidative Coupling Reactions (e.g., MoCl₅-mediated)

Molybdenum(V) chloride (MoCl₅) is a potent and inexpensive one-electron oxidant that has proven highly effective in mediating the dehydrogenative coupling of electron-rich arenes. uni-mainz.denih.gov This reagent facilitates intramolecular oxidative coupling reactions to generate a variety of cyclic structures, including five- to eight-membered rings. uni-mainz.de A key advantage of MoCl₅-mediated coupling is its tolerance for labile functional groups, such as iodo substituents, which can be challenging to retain in transition-metal-catalyzed cross-coupling reactions. uni-mainz.de

The mechanism is believed to involve a single electron transfer (SET) from the activated arene to the molybdenum center. uni-mainz.denih.gov Studies suggest the reaction proceeds through an over-oxidized intermediate, which is then reduced during the aqueous work-up to yield the final C-C coupled product. nih.gov This method has been used to synthesize various biaryl structures and other polycyclic aromatic compounds. researchgate.net

Table 3: Features of MoCl₅-Mediated Oxidative Coupling

| Feature | Description |

|---|---|

| Reagent | Molybdenum(V) chloride (MoCl₅), a powerful one-electron oxidant. uni-mainz.de |

| Reaction Type | Dehydrogenative coupling of electron-rich aromatic compounds. nih.gov |

| Functional Group Tolerance | Tolerates strong electrophiles like iodo substituents. uni-mainz.de |

| Selectivity | Can provide distinct ortho-selectivity for para-substituted arenes. uni-mainz.de |

| Mechanism | Involves a single electron transfer (SET) and an over-oxidized intermediate. nih.gov |

Oxidative Photocyclization Variations

The oxidative photocyclization of stilbene derivatives, often referred to as the Mallory reaction, is a classic and widely used method for synthesizing phenanthrenes. nih.govresearchtrends.net The reaction is initiated by UV light irradiation, which causes an E/Z isomerization of the stilbene precursor to the reactive cis-isomer. beilstein-journals.org This cis-isomer then undergoes an intramolecular 6π-electrocyclization to form a transient dihydrophenanthrene intermediate. researchtrends.net

This unstable intermediate is subsequently oxidized to the stable, aromatic phenanthrene system. nih.gov Iodine is commonly used as a catalyst and oxidant, as it facilitates the oxidation of the dihydrophenanthrene and is regenerated in the presence of oxygen. nih.govresearchtrends.net This method is versatile and has been adapted for continuous flow systems to allow for scalable synthesis of functionalized phenanthrenes. beilstein-journals.org Variations of this reaction can accommodate a wide range of substituents, although some, like nitro and dimethylamino groups, may not be compatible. nih.gov

Table 4: General Conditions for Oxidative Photocyclization of Stilbenes

| Parameter | Condition | Purpose |

|---|---|---|

| Radiation Source | High-pressure mercury lamp (UV light). beilstein-journals.org | To induce E/Z isomerization and photocyclization. nih.gov |

| Precursor | A stilbene derivative. | Forms the carbon backbone of the phenanthrene. |

| Oxidant/Catalyst | Iodine (I₂). nih.gov | To oxidize the dihydrophenanthrene intermediate to phenanthrene. beilstein-journals.org |

| Solvent | Organic solvents like cyclohexane, benzene (B151609), or ethanol. nih.gov | To dissolve the substrate and facilitate the reaction. |

| Concentration | Typically low (~10⁻³ mol·L⁻¹) in batch reactions to avoid side reactions. beilstein-journals.org | To minimize [2+2] cycloaddition dimerization. nih.gov |

Acid-Catalyzed Cyclization and Bisannulation

Acid-catalyzed reactions provide powerful pathways for the formation of the phenanthrene scaffold through intramolecular cyclization and annulation cascades. These methods often utilize strong or superacidic conditions to promote the necessary bond formations.

A significant method for synthesizing 9,10-diphenylphenanthrene (B1615557) involves the superacidic dehydrative cyclization of aryl pinacols (1,2-diols). acs.org This reaction proceeds cleanly and in high yields when conducted in sufficiently strong acidic media. acs.org

The dehydrative cyclization of benzopinacol (B1666686) (tetraphenylethylene glycol) yields 9,10-diphenylphenanthrene as the primary product in acidic environments with a Hammett acidity function (H₀) stronger than -11. acs.org Superacids such as triflic acid (CF₃SO₃H) are effective for this transformation. acs.orgsmolecule.com The proposed mechanism involves the formation of dicationic intermediates which then undergo cyclization to form the condensed aromatic system. acs.org The reaction is also applicable to substituted benzopinacols, yielding the corresponding substituted phenanthrenes with high efficiency. acs.org The regiochemistry of these cyclizations can be controlled by the electronic nature of substituents on the aryl rings. acs.org

Table 1: Superacid-Catalyzed Dehydrative Cyclization of Aryl Pinacols

| Starting Material | Acid Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzopinacol | Triflic Acid | 9,10-Diphenylphenanthrene | 74-80% | acs.orgsmolecule.com |

A concise, acid-catalyzed cascade annulation has been developed for preparing sterically hindered 4,5-diarylphenanthrenes. nih.govrsc.org This method involves the reaction of 1,4-benzenediacetaldehyde with terminal aryl alkynes. nih.govrsc.org The reaction is catalyzed by tris(pentafluorophenyl)borane, B(C₆F₅)₃, and proceeds with high regioselectivity to furnish the desired phenanthrene derivatives in good yields. rsc.orgrsc.org

The process is typically carried out in dichloromethane (B109758) (DCM) at room temperature in the presence of molecular sieves (MS4Å). rsc.org This approach avoids the formation of anthracene (B1667546) isomers. rsc.org The methodology is tolerant of various substituents on the aryl alkyne, including methyl, methoxy, and halogen groups. rsc.org Furthermore, the use of internal alkynes allows for the synthesis of more sterically crowded 3,4,5,6-tetrasubstituted phenanthrenes. nih.govrsc.org Isomers such as 1,5- and 1,8-disubstituted phenanthrenes can also be accessed by using 1,3-benzenediacetaldehyde or 1,2-benzenediacetaldehyde as starting materials. nih.govrsc.org

Table 2: B(C₆F₅)₃-Catalyzed Bisannulation for 4,5-Diarylphenanthrene Synthesis

| Benzenediacetaldehyde | Alkyne | Product | Yield | Reference |

|---|---|---|---|---|

| 1,4-Benzenediacetaldehyde | Phenylacetylene | 4,5-Diphenylphenanthrene | 45% | rsc.org |

| 1,4-Benzenediacetaldehyde | 4-Methylphenylacetylene | 4,5-Bis(4-methylphenyl)phenanthrene | 65% | rsc.org |

| 1,4-Benzenediacetaldehyde | 4-Methoxyphenylacetylene | 4,5-Bis(4-methoxyphenyl)phenanthrene | 72% | rsc.org |

Dehydrative Cyclization of Aryl Pinacols

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative, environmentally conscious route for synthesizing aryl-substituted phenanthrenes, often proceeding under mild conditions without the need for harsh chemical oxidants or reductants.

A paired electrolysis strategy has been successfully employed for the synthesis of 9-arylphenanthrene derivatives. xmu.edu.cnsciopen.comxmu.edu.cn This method utilizes the reaction of biphenyldiazonium salts with various aryl acetylenes in a simple undivided electrochemical cell. xmu.edu.cn The electrolysis is conducted under galvanostatic (constant current) conditions, typically using a graphite (B72142) felt anode and a nickel plate cathode, with dimethyl sulfoxide (B87167) (DMSO) as the solvent. sciopen.comxmu.edu.cn

This approach is applicable to a range of substrates, and the corresponding 9-arylphenanthrene products are formed in moderate yields. xmu.edu.cn For instance, reactions involving alkyl-substituted phenyl acetylenes have resulted in isolated yields ranging from 39% to 43%. xmu.edu.cn The protocol demonstrates that complex molecular scaffolds can be constructed by leveraging both the anodic and cathodic processes in a single cell, providing an efficient alternative to traditional synthetic methods. sciopen.comxmu.edu.cn

The mechanism underlying the paired electrolysis synthesis of phenanthrenes involves a radical annulation pathway. xmu.edu.cnxmu.edu.cn The process is initiated by the electrochemical reduction of a biphenyldiazonium salt at the cathode, which generates an aryl radical. xmu.edu.cnsciopen.com

This highly reactive aryl radical then undergoes an intermolecular addition to an aryl acetylene (B1199291) molecule present in the reaction mixture, forming a vinyl radical intermediate. xmu.edu.cn Subsequently, an intramolecular cyclization, or radical annulation, occurs, leading to the formation of the phenanthrene ring system. xmu.edu.cnxmu.edu.cn This electrochemical approach for generating aryl radicals from diazonium salt precursors and facilitating their subsequent annulation reactions showcases a powerful strategy for C-C bond formation and the construction of polycyclic aromatic hydrocarbons. xmu.edu.cnsciopen.com

Paired Electrolysis for Aryl-Substituted Phenanthrene Derivatives

Cycloaddition Reactions in Phenanthrene Scaffold Construction

Cycloaddition reactions are a cornerstone of synthetic organic chemistry for the construction of cyclic and polycyclic systems. The Diels-Alder reaction, a thermally allowed [4+2] cycloaddition, is a particularly reliable method for forming six-membered rings and has been adapted for the synthesis of the phenanthrene core. numberanalytics.comwikipedia.org

Several strategies utilize this principle. One approach involves the Diels-Alder reaction of tetraaryl cyclopentadienones with benzo[b]thiophene-S,S-dioxides. rsc.org This is followed by the elimination of sulfur dioxide and a 6π-electrocyclization, culminating in aromatization to yield aryl-fused phenanthrene derivatives. rsc.org

Another innovative method is a one-pot, three-component palladium-catalyzed domino reaction. This process combines an aryl iodide, 2-bromophenylboronic acid, and norbornadiene. acs.org The sequence involves a Catellani-type reaction followed by a retro-Diels-Alder reaction, where norbornadiene serves as a source of ethylene to complete the phenanthrene framework. acs.org Other variations include the use of 1,3-dipolar cycloadditions and intermolecular [4+2] cycloadditions of in-situ generated intermediates to build the phenanthrene skeleton. researchgate.netrsc.org These methods highlight the versatility of cycloaddition strategies in accessing functionalized phenanthrenes from diverse and readily available starting materials. wiley.com

Diels-Alder Cycloaddition for Polycyclic Aromatic Compound Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as one of the most powerful and widely utilized methods for constructing six-membered rings in organic chemistry. mdpi.comwikipedia.orgorganic-chemistry.org First described by Otto Diels and Kurt Alder in 1928, this reaction's reliability in forming two new carbon-carbon bonds simultaneously allows for the efficient assembly of complex cyclic structures, including the foundational frameworks of PACs. mdpi.comwikipedia.org The driving force behind the reaction is the formation of energetically more stable σ-bonds from weaker π-bonds. organic-chemistry.org

The versatility of the Diels-Alder reaction makes it a cornerstone in the synthesis of PACs. researchgate.netnsc.ru By carefully selecting the diene and dienophile components, chemists can build the polycyclic backbone from substituted building blocks. researchgate.netnsc.ru The reaction's stereospecificity and regioselectivity are often high, providing excellent control over the final molecular architecture. mdpi.com For the synthesis of phenanthrene-type structures, a suitably substituted diene can react with a dienophile, such as an aryne or a substituted alkene, to form the central ring of the phenanthrene core. Subsequent aromatization then yields the final polycyclic system.

Modern advancements have expanded the scope of this reaction for PAC synthesis. Variants such as the Dehydro-Diels-Alder and, notably, the Hexadehydro-Diels-Alder (HDDA) reaction, have emerged as powerful tools. nsc.ruumn.edu The HDDA reaction, for instance, involves the thermal cycloisomerization of a tethered tri-yne to generate a benzyne (B1209423) intermediate, which can then undergo cycloaddition to form highly complex and fused aromatic systems in a single step. umn.edu Another strategy, termed annulative π-extension (APEX), uses the Diels-Alder cycloaddition to the bay regions of existing PAHs, such as perylene, to create larger, core-extended nanographene structures. nih.gov

| Diels-Alder Approach | Description | Key Features | Reference(s) |

| Classical Diels-Alder | A [4+2] cycloaddition between a conjugated diene and a dienophile (e.g., alkene, alkyne). | Fundamental for forming six-membered rings; high stereoselectivity. | mdpi.comwikipedia.orgorganic-chemistry.org |

| Aryne Cycloaddition | Utilizes highly reactive arynes as dienophiles. | Efficient for preparing functionalized PACs under mild conditions. | researchgate.net |

| Hexadehydro-Diels-Alder (HDDA) | Thermal cycloisomerization of a tri-yne generates a benzyne intermediate for cycloaddition. | Enables single-step synthesis of complex, polycyclic fused systems. | nsc.ruumn.edu |

| Annulative π-Extension (APEX) | Diels-Alder cycloaddition to the bay region of an existing PAH (e.g., perylene). | A single-step method to construct π-extended PAHs and nanographenes. | nih.gov |

Novel Synthetic Routes and Methodological Advancements

Beyond the foundational Diels-Alder reaction, significant progress has been made in developing novel and more efficient synthetic pathways to substituted diphenylphenanthrenes. These advancements often involve transition-metal-catalyzed reactions and multicomponent strategies that allow for the rapid assembly of complex molecular architectures from readily available starting materials.

One notable advancement is the one-pot multicomponent construction of 9,10-diarylphenanthrenes. researchgate.net This method utilizes a palladium-catalyzed tandem cyclization reaction involving iodoarenes, o-bromobenzoic acids, and calcium carbide, which serves as a solid source of acetylene. researchgate.net This process is highly efficient, proceeding via C-H activation and forming five new C-C bonds in a single operation to deliver the target diarylphenanthrenes. researchgate.net

For the synthesis of phenanthrenes with substituents in the sterically hindered bay region, such as 4,5-diphenylphenanthrene, innovative strategies have been developed. One such approach is an alkyne-aryl acetaldehyde (B116499) benzannulation, which successfully introduces diverse aryl substituents into the 4 and 5 positions. nih.gov Another powerful technique involves the use of a pre-formed 4,5-bisarylphenanthrene building block. This axially chiral unit can undergo a quadruple Suzuki-Miyaura coupling with di-boronic acid spacers to construct highly twisted, nonplanar aromatic macrocycles. acs.orgnih.gov This method not only provides access to complex structures but also allows for systematic studies of their shapes and photophysical properties. acs.org

These modern synthetic methods offer significant advantages over classical multi-step syntheses, including higher yields, atom economy, and the ability to introduce functional group diversity with greater control.

| Methodology | Target Compound Type | Key Reagents & Catalysts | Salient Features | Reference(s) |

| One-Pot Multicomponent Reaction | 9,10-Diarylphenanthrenes | Iodoarenes, o-bromobenzoic acids, Calcium Carbide, Palladium catalyst | Tandem cyclization via C-H activation; forms five C-C bonds in one pot. | researchgate.net |

| Alkyne-Aryl Acetaldehyde Benzannulation | 4,5-Diarylphenanthrenes | Alkyne-aryl acetaldehyde | Forms the bay-region-substituted phenanthrene core directly. | nih.gov |

| Quadruple Suzuki-Miyaura Coupling | Twisted Aromatic Macrocycles | 4,5-Bisarylphenanthrene building block, Di-boronic acids, Palladium catalyst | Constructs large, nonplanar macrocycles from a chiral phenanthrene unit. | acs.orgnih.gov |

Elucidation of Reaction Pathways for Key Synthetic Transformations

The formation of the phenanthrene skeleton found in this compound can be accomplished via several distinct synthetic routes, each with a unique mechanistic pathway. The most prominent among these are photochemical cyclizations, intramolecular substitutions involving diazonium salts, and acid-catalyzed cyclizations.

Mallory Photocyclization: The Mallory reaction is a powerful photochemical method for synthesizing phenanthrenes from stilbene derivatives. wikipedia.org The reaction proceeds through the following steps:

Photoisomerization: Upon UV irradiation, the more stable trans-stilbene (B89595) isomer undergoes isomerization to the cis-isomer. beilstein-journals.org Although only the cis-isomer can cyclize, the reaction can often start with an isomeric mixture as the photoisomerization occurs rapidly under the reaction conditions. nih.gov

Electrocyclic Ring Closure: The excited cis-stilbene (B147466) undergoes a 6π-electron electrocyclic ring closure to form a highly unstable trans-4a,4b-dihydrophenanthrene intermediate. rsc.org This step is reversible. nih.gov

Aromatization: In the presence of an oxidizing agent, such as iodine or air (oxygen), the dihydrophenanthrene intermediate is dehydrogenated to form the stable aromatic phenanthrene ring system. wikipedia.orgnih.gov The oxidant is crucial for trapping the unstable intermediate and driving the reaction to completion. nih.gov

Pschorr Cyclization: The Pschorr cyclization provides a non-photochemical route to phenanthrenes via an intramolecular radical substitution. wikipedia.org This method is a variant of the Gomberg-Bachmann reaction. wikipedia.org The general pathway is:

Diazotization: An appropriately substituted α-phenyl-o-aminocinnamic acid derivative is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form an aryldiazonium salt. wikipedia.orgthieme.de

Radical Formation: The diazonium salt is decomposed, typically using a copper catalyst, to generate an aryl radical with the loss of nitrogen gas. wikipedia.org Soluble catalysts like ferrocene (B1249389) have also been developed to improve reaction times and yields by facilitating this free-radical initiation. organic-chemistry.org

Intramolecular Cyclization: The aryl radical undergoes an intramolecular attack on the adjacent phenyl ring to form a new six-membered ring. thieme.de

Rearomatization: The resulting radical intermediate is oxidized to the final, stable phenanthrene product. wikipedia.org

Bradsher Cyclization: This reaction involves an acid-catalyzed intramolecular electrophilic aromatic substitution. synarchive.com It is particularly useful for synthesizing polycyclic aromatic hydrocarbons, including phenanthrenes. The mechanism unfolds as follows:

Formation of Electrophile: A diaryl aldehyde or ketone is treated with a strong acid, which protonates the carbonyl oxygen, generating a highly electrophilic carbocation (an oxonium ion). synarchive.comsynarchive.com

Electrophilic Attack: The carbocation is attacked by the electron-rich adjacent aromatic ring in an intramolecular Friedel-Crafts-type reaction. mdpi.com

Dehydration and Aromatization: The resulting alcohol intermediate is subsequently dehydrated under the strong acidic conditions, leading to the formation of a double bond and the stable, aromatic phenanthrene ring. synarchive.com

Dehydrative Cyclization of Aryl Pinacols: A notable method for producing 9,10-diphenylphenanthrene involves the dehydrative cyclization of aryl pinacols like benzopinacol using a superacid such as triflic acid. orgsyn.orgresearchgate.net The proposed pathway involves the formation of diprotonated intermediates that facilitate the cyclization. orgsyn.org This reaction is efficient for producing various substituted phenanthrenes. orgsyn.orgorgsyn.org

Table 1: Overview of Key Synthetic Pathways to the Phenanthrene Core

| Reaction Name | Precursor Type | Key Reagents | General Mechanism Type | Ref. |

|---|---|---|---|---|

| Mallory Reaction | Stilbene derivative | UV light, Oxidant (e.g., I₂, O₂) | Photochemical 6π-electrocyclization | wikipedia.org, nih.gov |

| Pschorr Cyclization | α-Aryl-o-aminocinnamic acid derivative | NaNO₂, acid, Cu catalyst | Intramolecular radical substitution | wikipedia.org, thieme.de |

| Bradsher Cyclization | Diaryl aldehyde/ketone | Strong acid (e.g., H₂SO₄) | Intramolecular electrophilic substitution | synarchive.com, synarchive.com |

| Dehydrative Cyclization | Aryl pinacol | Superacid (e.g., Triflic acid) | Electrophilic cyclization via dications | orgsyn.org, researchgate.net |

Role of Intermediates in Cyclization Processes (e.g., Carbocations, Radical Intermediates)

The mechanisms for forming this compound are defined by the transient species that guide the reaction.

Radical Intermediates: The Pschorr cyclization is characterized by the formation of an aryl radical . wikipedia.org After the loss of N₂ from the diazonium salt, the uncharged, highly reactive radical intermediate attacks the neighboring aromatic ring. thieme.de This cyclization leads to a cyclohexadienyl-type radical, which is then oxidized to the aromatic product. wikipedia.org Similarly, some tandem reactions that form diphenylphenanthrene scaffolds proceed through spirocyclic radical intermediates generated via single-electron oxidation. nih.gov Photochemical reactions involving cyclic sulfite (B76179) esters have also suggested the involvement of diradical intermediates . beilstein-journals.orgd-nb.info

Carbocation and Dicationic Intermediates: Acid-catalyzed routes, such as the Bradsher cyclization and the dehydrative cyclization of pinacols, proceed through positively charged intermediates. In the Bradsher reaction, a protonated carbonyl group acts as the initial electrophile. synarchive.com In the cyclization of tetraphenylethylene (B103901) derivatives with superacids (H₀ ≤ -11) to form 9,10-diphenylphenanthrene, the involvement of dicationic intermediates (superelectrophiles) has been proposed. orgsyn.orgresearchgate.net These highly reactive species are generated by double protonation and drive the cyclization and subsequent rearrangement to the stable aromatic structure. beilstein-journals.org

Dihydrophenanthrene Intermediates: The Mallory photocyclization is defined by the formation of a trans-4a,4b-dihydrophenanthrene intermediate. wikipedia.org This species is the direct product of the 6π-electrocyclization of cis-stilbene. rsc.org It is thermally unstable and, in the absence of an oxidant, can revert to the cis-stilbene. nih.gov Its capture through oxidation is the critical step that leads to the phenanthrene product. nih.gov

Stereochemical Control and Regioselectivity in Phenanthrene Synthesis

Controlling the precise substitution pattern (regioselectivity) and spatial arrangement of atoms (stereochemistry) is fundamental to synthesizing a specific isomer like this compound.

Stereochemical Control: The primary point of stereochemical control in phenanthrene synthesis occurs during the cyclization step of the Mallory reaction. The photochemical 6π-electrocyclization of the cis-stilbene derivative is a conrotatory process, as predicted by the Woodward-Hoffmann rules. wikipedia.org This conrotatory ring closure dictates that the two hydrogens at the newly formed stereocenters (positions 4a and 4b) in the dihydrophenanthrene intermediate are in a trans relative configuration. wikipedia.org This inherent stereospecificity of the electrocyclization is a key feature of the reaction pathway.

Regioselectivity: The final substitution pattern of the phenanthrene product is determined by the regioselectivity of the ring-closing step, which is influenced by both steric and electronic factors of the precursor.

In the Mallory reaction , ortho-substituted stilbenes typically yield 1-substituted phenanthrenes. wikipedia.org For unsymmetrically substituted stilbenes, cyclization can occur onto one of two non-equivalent ortho carbons. The preferred pathway is often dictated by electronics, favoring the formation of the dihydrophenanthrene intermediate with greater aromatic stabilization. wikipedia.org

In the Pschorr cyclization , the regiochemistry of ring closure has been investigated, with studies indicating that the reaction proceeds via direct six-membered ring closure rather than a five-membered ring closure followed by expansion. rsc.org

Acid-catalyzed bisannulation reactions used to synthesize sterically hindered 4,5-diarylphenanthrenes have demonstrated excellent regioselectivity. rsc.org The outcome is consistent with the reaction proceeding through a trisubstituted naphthalene (B1677914) intermediate, where the second annulation favors the more sterically accessible and electronically favorable position. rsc.orgrsc.org

Kinetic and Thermodynamic Considerations in Aromatization Steps

In the Mallory reaction , the initial photochemical cyclization to the dihydrophenanthrene intermediate is reversible. wikipedia.orgnih.gov The subsequent oxidation to the phenanthrene is irreversible and provides the thermodynamic sink that drives the reaction forward, preventing the intermediate from reverting to the starting stilbene.

In acid-catalyzed cyclizations like the Bradsher reaction or pinacol rearrangements, the final step is the elimination of a water molecule to form a double bond and restore aromaticity. synarchive.comorgsyn.org The loss of a small, stable molecule like water is entropically and enthalpically favorable, making the aromatization step the irreversible driving force of the sequence.

Advanced Spectroscopic and Structural Characterization of 1,2 Diphenylphenanthrene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 1,2-diphenylphenanthrene and its derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom within the molecule can be established. organicchemistrydata.orglibretexts.orgnih.gov

For instance, in the ¹H NMR spectrum of 1,3-dimethyl-9,10-diphenylphenanthrene, distinct signals corresponding to the aromatic protons of the phenanthrene (B1679779) core and the phenyl substituents, as well as the methyl groups, are observed. The chemical shifts of these protons are influenced by their local electronic environment and spatial arrangement. rsc.org Similarly, the ¹³C NMR spectrum provides detailed information about the carbon framework, with each unique carbon atom resonating at a characteristic frequency. rsc.orgresearchgate.net The analysis of these spectra, often aided by two-dimensional NMR techniques like COSY and HMBC, allows for the complete assignment of all proton and carbon signals, confirming the molecular structure. researchgate.netmarquette.edu

The chemical shifts in NMR are sensitive to substituent effects. For example, the introduction of electron-withdrawing or electron-donating groups onto the phenanthrene or phenyl rings of this compound would lead to predictable upfield or downfield shifts of nearby proton and carbon nuclei. organicchemistrydata.org

Table 1: Representative ¹H and ¹³C NMR Data for Diphenylphenanthrene Derivatives

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

| 1-fluoro-9,10-diphenylphenanthrene | 8.81 (d, J = 8.4 Hz, 1H), 8.67 (d, J = 8.4 Hz, 1H), 7.71 (ddd, J = 8.3, 5.9, 2.4 Hz, 1H), 7.64 (td, J = 8.1, 5.0 Hz, 1H), 7.57 – 7.49 (m, 2H), 7.32 – 7.10 (m, 11H) | 161.3, 158.9, 141.8, 141.8, 139.2, 138.9, 133.0, 132.5, 132.0, 131.0, 129.7, 129.7, 129.3, 128.0, 127.5, 127.2, 126.8, 126.7, 126.4, 125.9, 122.9, 120.9, 120.9, 118.6, 118.6, 113.4, 113.2 |

| 2-fluoro-9,10-diphenylphenanthrene | 8.77 (dd, J = 9.2, 5.6 Hz, 1H), 8.72 (d, J = 8.3 Hz, 1H), 7.66 (ddd, J = 8.3, 6.9, 1.4 Hz, 1H), 7.59 – 7.53 (m, 1H), 7.51 – 7.44 (m, 1H), 7.39 (ddd, J = 9.1, 7.9, 2.7 Hz, 1H), 7.29 – 7.09 (m, 11H) | 162.6, 160.2, 139.2, 138.96, 138.4, 136.6, 136.6, 133.6, 133.5, 131.4, 130.8, 129.7, 128.0, 127.8, 127.6, 126.7, 126.6, 126.4, 124.8, 124.8, 122.3, 115.4, 115.1, 112.3, 112.1 |

| 2-chloro-9,10-diphenylphenanthrene | 8.72 (dd, J = 8.6, 5.7 Hz, 2H), 7.70 – 7.63 (m, 1H), 7.60 (dd, J = 8.9, 2.2 Hz, 1H), 7.55 (d, J = 7.2 Hz, 1H), 7.52 (d, J = 2.2 Hz, 1H), 7.51 – 7.46 (m, 1H), 7.29 – 7.16 (m, 6H), 7.15 – 7.09 (m, 4H) | 139.2, 138.8, 138.5, 136.4, 133.1, 132.7, 131.8, 130.9, 130.9, 129.6, 128.4, 128.0, 127.8, 127.6, 126.9, 126.9, 126.8, 126.6, 124.2, 122.4 |

| 1,3-dimethyl-9,10-diphenylphenanthrene | 8.78 (d, J = 8.5 Hz, 1H), 8.54 (s, 1H), 7.59 (ddd, J = 8.4, 6.5, 1.8 Hz, 1H), 7.47 – 7.33 (m, 2H), 7.21 – 7.13 (m, 4H), 7.11 – 7.01 (m, 7H), 2.57 (s, 3H), 1.87 (s, 3H) | 143.2, 140.1, 137.9, 136.7, 136.6, 135.5, 133.2, 131.6, 131.5, 131.3, 131.2, 130.1, 128.2, 127.6, 127.3, 126.9, 126.4, 126.1, 126.0, 122.9, 121.1, 25.2, 21.6 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. shu.ac.ukdeshbandhucollege.ac.in For π-conjugated systems like this compound, the absorption of UV or visible light promotes electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals. deshbandhucollege.ac.inuzh.ch

The UV-Vis spectrum of a diphenylphenanthrene derivative typically displays several absorption bands. researchgate.netresearchgate.net The bands at shorter wavelengths (higher energy) often correspond to π → π* transitions within the aromatic system. uzh.ch These transitions are generally intense, with high molar absorptivity values. shu.ac.uk The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. uzh.ch For instance, extending the π-system or adding auxochromic groups can cause a bathochromic (red) shift in the absorption maxima. researchgate.net

In phenanthrene itself, the first absorption band, known as the ¹Lb band, is located around 295 nm and is characterized by a transition moment along the short axis of the molecule. researchgate.net A higher energy band, the ¹La band, appears around 250 nm and corresponds to a transition along the long axis. researchgate.net The introduction of phenyl groups, as in this compound, influences these transitions, often leading to spectra with less defined vibrational structures compared to the parent phenanthrene. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. savemyexams.com In the analysis of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy. rsc.org

The mass spectrum of a compound shows a molecular ion peak (M+), which corresponds to the mass-to-charge ratio (m/z) of the intact molecule after ionization. savemyexams.com The presence of isotopes, such as ¹³C, gives rise to a smaller M+1 peak. savemyexams.com For halogenated derivatives, the isotopic pattern becomes a distinctive feature. For example, a compound containing one chlorine atom will exhibit an M+2 peak with an intensity of approximately one-third that of the M+ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk

In addition to molecular identification, MS is crucial for assessing the purity of a synthesized compound. By analyzing the mass spectrum for the presence of ions corresponding to potential impurities or byproducts, the cleanliness of the sample can be verified. nih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization. savemyexams.com

X-ray Crystallography for Solid-State Molecular and Packing Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By diffracting X-rays off a single crystal of this compound or its derivatives, a detailed picture of the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state can be obtained. ugr.eslcc-toulouse.fr

The crystal structure reveals how the molecules pack together in the crystal lattice, which can be in various motifs such as herringbone or column-stacked arrangements. researchgate.net This packing is governed by non-covalent interactions like van der Waals forces and, if applicable, hydrogen bonding or π-π stacking. The solid-state conformation, particularly the dihedral angles between the phenanthrene core and the phenyl substituents, is a key piece of information provided by X-ray crystallography. These structural details are crucial for understanding the material's bulk properties and how its solid-state environment influences its photophysical behavior. researchgate.netwikipedia.org

Fluorescence and Phosphorescence Spectroscopy for Excited State Analysis

Fluorescence and phosphorescence spectroscopy are powerful techniques for investigating the properties of electronically excited states. ubbcluj.roebsco.com These emission processes provide insights into the de-excitation pathways available to a molecule after it absorbs light.

Following excitation to a singlet excited state (S₁), a molecule can return to the ground state (S₀) via several pathways. Fluorescence is the radiative decay from S₁ to S₀, a spin-allowed process that is typically fast. edinst.com Alternatively, the molecule can undergo non-radiative decay or intersystem crossing to a triplet excited state (T₁). ubbcluj.ro Phosphorescence is the radiative decay from the lower-energy T₁ state to the S₀ ground state. This is a spin-forbidden process, resulting in a much longer lifetime for the excited state. ebsco.com

Studies on diphenylphenanthrenes have shown that the introduction of phenyl groups can enhance fluorescence activity. researchgate.net The substituent positions on the phenanthrene skeleton also play a role in the fluorescence properties. researchgate.netresearchgate.net

Measurement of Emission Spectra and Excitation Spectra

The emission spectrum is obtained by exciting the sample at a fixed wavelength and scanning the emitted light across a range of wavelengths. fsu.edu This reveals the distribution of wavelengths of the emitted photons, providing information about the energy difference between the excited and ground states. For diphenylphenanthrenes, the emission spectra often show less vibrational structure compared to unsubstituted phenanthrene. researchgate.netresearchgate.net

The excitation spectrum is measured by monitoring the emission at a fixed wavelength while varying the excitation wavelength. fsu.edu In many cases, the excitation spectrum closely resembles the absorption spectrum, which confirms that the absorbing species is the one responsible for the observed emission. researchgate.netresearchgate.net The agreement between the excitation and absorption spectra is a good indicator of sample purity.

Time-Resolved Emission Spectroscopy and Fluorescence Lifetime Determination

Time-resolved emission spectroscopy monitors the decay of the fluorescence intensity over time after excitation with a short pulse of light. nih.govtechnoinfo.ru This measurement provides the fluorescence lifetime (τf), which is the average time a molecule spends in the excited state before returning to the ground state through fluorescence. edinst.com

The fluorescence lifetime is a critical parameter that is sensitive to the molecule's environment and the presence of quenching processes. nih.govnih.gov For a population of molecules with a single decay pathway, the fluorescence intensity decays exponentially. edinst.com However, in more complex systems, multi-exponential decays may be observed, indicating the presence of different excited state species or quenching mechanisms. nih.gov The analysis of fluorescence lifetimes in diphenylphenanthrenes and their derivatives can reveal details about their excited-state dynamics, including the rates of radiative and non-radiative decay processes. researchgate.net

Triplet-Triplet Absorption Spectroscopy and Intersystem Crossing Pathways

The photophysical behavior of diphenylphenanthrenes (DPPs) involves the population of excited singlet states, which can subsequently undergo intersystem crossing (ISC) to form triplet states. This process is a key deactivation pathway for the fluorescent singlet state and has been elucidated using transient absorption spectroscopy. koreascience.krresearchgate.netriss.kr Laser flash photolysis is a primary technique used to study these transient species. koreascience.kr

Upon excitation, for instance with a 266 nm laser pulse, a transient absorption spectrum emerges that is characteristic of the triplet-triplet (T-T) absorption. researchgate.net This confirms that intersystem crossing from the fluorescent singlet manifolds to the triplet manifolds is an operative pathway. koreascience.krresearchgate.net The introduction of phenyl groups onto the phenanthrene skeleton is observed to increase fluorescence activities by enhancing the transition moment along the short axis of the phenanthrene core. koreascience.krresearchgate.netriss.kr Nevertheless, the competing ISC process remains significant.

Studies on related isomers provide valuable data on the energetic and kinetic parameters of these triplet states. For example, using energy transfer methods in conjunction with nanosecond laser spectroscopy, the lowest triplet state energy (E_T) for a photoisomer of a related styryl-dimethyluracil was estimated to be between 41.8 and 47 kcal/mol. koreascience.kr The lifetime of this triplet state (τ_T) was determined to be approximately 93 ns from the decay curve of the transient absorption. koreascience.kr For another derivative, 2,7-diphenylphenanthrene, the rate constant of singlet-to-triplet intersystem crossing was found to be approximately 8 × 10⁵ s⁻¹. grafiati.com

The efficiency of intersystem crossing can be influenced by molecular geometry. In core-twisted aromatic systems, steric congestion can lead to a nonplanar geometry, which has been shown to induce a significant yield of triplet excited states compared to their planar analogs. rsc.org This twist-induced spin-orbit coupling can facilitate the formation of triplet states. rsc.org While specific data for this compound is limited, the principles derived from studying other DPPs and twisted aromatics suggest that its triplet state can be efficiently populated and characterized by its transient absorption spectrum.

Table 1: Photophysical Data for Diphenylphenanthrene Derivatives and Related Compounds

| Compound/Isomer Class | Parameter | Value | Technique |

|---|---|---|---|

| Diphenylphenanthrenes (DPPs) | Process Observed | Intersystem Crossing to Triplet Manifold | Laser Flash Photolysis |

| E-isomer of a related compound | Lowest Triplet State Energy (E_T) | 41.8 - 47 kcal/mol | Nanosecond Laser Spectroscopy |

| E-isomer of a related compound | Triplet Lifetime (τ_T) | ~93 ns | Transient Absorption Decay |

Advanced Analytical Techniques for Purity and Isomeric Analysis

The analysis of this compound and its derivatives for purity and isomeric composition presents a significant analytical challenge due to the existence of numerous potential isomers. Advanced chromatographic and spectrometric techniques are essential for achieving the required selectivity and sensitivity.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of polycyclic aromatic hydrocarbons (PAHs), including phenanthrene derivatives. researchgate.netmdpi.com The choice of the stationary phase in the GC column is critical for separating isomers. While standard 5% phenyl methylpolysiloxane phases are common, more specialized columns, such as those with 50% phenyl-polysiloxane or specific ionic liquid phases, can offer improved resolution for complex isomeric mixtures. mdpi.com However, complete separation of all isomers on a single column is often not possible, and co-elution can occur. mdpi.com

High-performance liquid chromatography (HPLC) is another cornerstone technique, often coupled with UV or fluorescence detectors for selective detection. For unambiguous identification, especially in complex matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is particularly effective. nih.gov This method allows for the separation of regioisomeric compounds and their unequivocal identification based on both their retention time and their specific fragmentation patterns in the mass spectrometer. nih.gov For instance, LC-MS/MS has been successfully used to distinguish between adducts of benzo[c]phenanthrene (B127203) derivatives at different positions within an oligonucleotide sequence. nih.gov

The combination of different analytical methods can provide a more comprehensive characterization. For example, combining synchrotron radiation vacuum ultraviolet (VUV) photoionization mass spectrometry with GC-MS offers an isomer-resolved method that can elucidate reaction mechanisms and identify key intermediates in the formation of PAHs. nih.gov These advanced techniques are indispensable for ensuring the purity of this compound and for the structural elucidation of its various substituted derivatives.

Table 2: Advanced Analytical Techniques for Phenanthrene Derivative Analysis

| Technique | Abbreviation | Application | Key Advantages |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Purity testing, Isomer quantification | High resolution and sensitivity, established libraries for identification. researchgate.netmdpi.com |

| High-Performance Liquid Chromatography | HPLC | Isomer separation, purification | Versatile with various stationary phases and detectors (UV, Fluorescence). nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Unambiguous identification of regioisomers | High selectivity and structural information from fragmentation. nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,7-Diphenylphenanthrene |

| Anthracene (B1667546) |

| Benzo[c]phenanthrene |

| Chrysene |

| Cyclopentadiene |

| Dibenzothiophene |

| Perylene |

| Phenanthrene |

| Pyrene |

| Tetracene |

| Thianaphthene |

Research Implications and Advanced Applications of 1,2 Diphenylphenanthrene and Phenanthrene Derivatives

Role as Building Blocks in the Synthesis of Complex Organic Molecules

Phenanthrene (B1679779) and its derivatives are fundamental building blocks in organic chemistry, serving as precursors for a wide range of complex organic molecules. numberanalytics.com Their fused three-ring system is a core structure in numerous natural products, many of which exhibit significant biological activities. beilstein-journals.orgacademie-sciences.fr The versatility of the phenanthrene skeleton allows for its incorporation into larger, more intricate architectures through various synthetic transformations.

Key synthetic strategies that utilize phenanthrene derivatives include:

Palladium-catalyzed reactions: Domino one-pot reactions involving palladium catalysis have been developed for the efficient synthesis of various phenanthrene derivatives. beilstein-journals.org These methods offer high yields and broad substrate scope, accommodating a range of functional groups. beilstein-journals.org

Photocyclization of stilbenes: This classical and widely used method is particularly suitable for laboratory-scale synthesis of phenanthrenes. academie-sciences.fr For instance, cyanodiarylethylenes can be converted into cyanophenanthrenes through photocyclodehydrogenation. academie-sciences.fr

Acid-catalyzed bisannulation: A straightforward method for synthesizing sterically hindered phenanthrenes involves the Lewis acid-catalyzed reaction of benzenediacetaldehydes with alkynes. rsc.orgrsc.org This approach allows for the introduction of bulky substituents in the bay region, leading to twisted, nonplanar phenanthrene molecules. rsc.org

The ability to synthesize multisubstituted and sterically hindered phenanthrenes opens up possibilities for creating novel organic materials and ligands. rsc.org For example, 4,5-diphenylphenanthrene has been utilized as an axially chiral building block for the synthesis of highly twisted, nonplanar aromatic macrocycles. acs.org These complex structures have potential applications in developing unique materials with specific photophysical properties. acs.org

Application in Organic Electronic Materials and Devices

Phenanthrene derivatives are increasingly explored for their potential in organic electronic materials due to their favorable optical and electronic properties. rsc.orgnitt.edu The extended π-conjugated system in these molecules is crucial for their function in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.

Phenanthrene-based materials are promising candidates for use in OLEDs, particularly as emissive or charge-transporting layers. semanticscholar.org The introduction of specific functional groups, such as cyano groups, can tune the electronic properties of phenanthrene derivatives, making them suitable for roles like electron-injection and hole-blocking layers. academie-sciences.fr

Derivatives of 9,10-diphenylphenanthrene (B1615557) have been synthesized and shown to exhibit strong luminescence in both solution and the solid state, suggesting their applicability in light-emitting devices. researchgate.net Furthermore, carbazole-tetraphenylethene (TPE) materials, which can undergo photo-oxidation to form diphenylphenanthrene derivatives, have been successfully applied in OLEDs, emitting blue-green light. rsc.org

Recent research has focused on developing hot exciton (B1674681) materials incorporating phenanthrene moieties for high-performance nondoped OLEDs. For example, a diphenylphenanthrene-containing imidazole (B134444) derivative (DPhAnPy) has been synthesized and used in a nondoped OLED, exhibiting efficient blue emission. chinesechemsoc.org

Table 1: Performance of an OLED Device Using a Diphenylphenanthrene Derivative (DPhAnPy)

| Parameter | Value |

|---|---|

| Peak Wavelength | 452 nm |

| CIE Coordinates | (0.17, 0.17) |

| Maximum External Quantum Efficiency (EQEmax) | 8.27% |

| Turn-on Voltage (Von) | < 3 V |

Data sourced from a study on hot exciton materials for nondoped OLEDs. chinesechemsoc.org

The potential of phenanthrene derivatives extends to OFETs, where high charge carrier mobility is a key requirement. The ordered packing of molecules in the solid state, facilitated by the rigid structure of phenanthrenes, is advantageous for efficient charge transport. While specific data on 1,2-diphenylphenanthrene in OFETs is not extensively documented, the broader class of polycyclic aromatic hydrocarbons (PAHs), including phenacenes, is under investigation for such applications. researchgate.net The development of solution-processable small molecule organic semiconductors is an active area of research, aiming to create large-scale, high-performance OFETs. magtech.com.cn The photosensitivity of OFETs, which can cause current instability, is a challenge being addressed through the use of highly ordered single-crystal organic semiconductors on low-defect substrates. nih.gov

In the realm of organic solar cells, the design of novel donor and acceptor materials is crucial for improving power conversion efficiencies. researchgate.netnih.gov While direct applications of this compound in solar cells are not widely reported, the fundamental properties of phenanthrene derivatives make them relevant to this field. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is essential for optimizing the performance of organic photovoltaic devices. Recent advancements in tandem dye-sensitized solar cells (T-DSSCs) have utilized novel organic sensitizers to achieve higher efficiencies. nih.gov

Organic Field-Effect Transistors (OFETs)

Development of Novel Functional Materials and Supramolecular Architectures

The unique molecular structure of phenanthrene derivatives makes them excellent candidates for the construction of novel functional materials and complex supramolecular assemblies. rsc.orgrsc.org Supramolecular chemistry, which involves non-covalent interactions, allows for the self-assembly of molecules into well-defined architectures. nankai.edu.cn

The design of supramolecular materials often relies on the geometric complementarity of molecular subunits. chemrxiv.org Phenanthrene-based building blocks can be incorporated into macrocycles and other complex structures through methods like dynamic covalent chemistry. nsf.gov For instance, an axially chiral 4,5-diphenylphenanthrene building block has been used to synthesize highly twisted, nonplanar aromatic macrocycles through Suzuki-Miyaura coupling. acs.org These macrocycles exhibit interesting properties, such as solvatofluorochromism, due to their conformationally restricted structures. acs.org

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules become highly luminescent upon aggregation. acs.orgmagtech.com.cn This effect is often observed in molecules with rotatable peripheral groups, such as the phenyl rings in tetraphenylethene (TPE). Upon photo-excitation, TPE can undergo cyclization to form a diphenylphenanthrene derivative. nih.gov

Molecules with AIE properties, known as AIEgens, are of great interest for applications in sensing, bio-imaging, and optoelectronics. The restriction of intramolecular motion in the aggregated state is a key mechanism behind AIE. acs.org

A unique macrocyclic AIE emitter has been synthesized using a 4,5-diphenylphenanthrene building block and double tetraphenylethylene (B103901) units as spacers. acs.org This demonstrates the utility of diphenylphenanthrene derivatives in creating novel AIE-active materials. The study of TPE-based derivatives with varying structural rigidities provides insights into the ultrafast excited-state dynamics that govern the AIE process. nih.gov

Solvatofluorochromic Systems

Solvatofluorochromism, the phenomenon where a substance's fluorescence color changes with the polarity of the solvent, is a key property in the development of chemical sensors and molecular probes. While research directly on this compound's solvatofluorochromic properties is not extensively detailed in the provided results, the broader class of phenanthrene derivatives is a fertile ground for this phenomenon.

For instance, macrocycles built using a 4,5-diarylphenanthrene building block exhibit notable solvatofluorochromism. chemistryviews.org This is attributed to their twisted and conformationally restricted structures. nih.govacs.org Specifically, a macrocycle incorporating a 3,6-disubstituted-1,8-naphthalimide unit demonstrates significant solvatofluorochromic behavior with high fluorescence quantum yields. nih.govacs.org In one case, a spiro-fused dibenzo[g,p]chrysene (B91316) derivative (N-SFC) showed pronounced solvatofluorochromism, with its emission peak shifting from blue (408 nm) to green (504 nm) as the solvent polarity increased. rsc.org

Furthermore, phenanthrene derivatives featuring imide functionalities, such as (E)-diarylethenes (DPEs), also display positive solvatofluorochromism. oup.com The introduction of donor-acceptor structures in phenanthrene-based molecules is a common strategy to induce solvatochromic and solvatofluorochromic properties. Heteroaromatic compounds, which can act as either electron-rich donors or strong electron-acceptors, are often used to enhance these characteristics. researchgate.net

The following table summarizes the solvatofluorochromic properties of a select phenanthrene derivative.

| Compound | Emission Shift (nm) | Solvent Polarity Change |

| N-SFC | 408 to 504 | Increasing polarity |

Chiral Phenanthrene Derivatives in Optoelectronics

Chiral phenanthrene derivatives are of significant interest in the field of optoelectronics due to their unique chiroptical properties, which include circular dichroism (CD) and circularly polarized luminescence (CPL). These properties are crucial for applications in 3D displays, optical data storage, and spintronics.

Helicenes, which are ortho-fused polycyclic aromatic compounds, represent a prominent class of chiral phenanthrene-containing structures. A π-extended phenanthrene-fused aza pnas.orghelicenium, for example, is a dissymmetric, helically folded molecule that is soluble in both organic and aqueous media. rsc.org This compound exhibits broad absorption in the visible range and emits orange-red fluorescence. rsc.org After chiral resolution, the enantiomers show multi-band circular dichroism and long-wavelength circularly polarized emission, making them promising for chiroptical applications. rsc.org

The development of chiral luminophores, particularly helicenes, is a key strategy for generating circularly polarized light directly. rsc.org Doubly linked chiral phenanthrene oligomers have been synthesized to create homogeneously π-extended helicenes, which can be considered helically fused oligo-phenanthrenes. dntb.gov.ua These structures exhibit a significant decrease in their HOMO-LUMO gap as the helical length increases, indicating a large effective conjugation length. dntb.gov.ua

Furthermore, the synthesis of highly twisted, nonplanar aromatic macrocycles using an axially chiral 4,5-diphenylphenanthrene building block has been reported. nih.govacs.orgresearchgate.netjst.go.jp These macrocycles are axially chiral due to their twisted nature and possess high conformational stability. chemistryviews.orgnih.govacs.org Their unique structures lead to interesting photophysical properties relevant to optoelectronics. chemistryviews.org The enantiomeric resolution of these macrocycles has been achieved, allowing for the characterization of their racemization barriers. nih.govacs.org

Chiral BODIPYs (boron-dipyrrin complexes) are another class of molecules where phenanthrene derivatives are being explored. Phenanthrene-fused N2O-type BODIPYs have been synthesized and show strong absorption in the red region and fluorescence in the deep-red to near-infrared (NIR) region. nii.ac.jp The enantiomers of these compounds have been successfully separated and exhibit a Cotton effect, which is a manifestation of circular dichroism. nii.ac.jp

The following table highlights some chiral phenanthrene derivatives and their potential applications in optoelectronics.

| Derivative Class | Key Chiroptical Property | Potential Application |

| Phenanthrene-fused aza pnas.orghelicenium | Circular Dichroism, Circularly Polarized Luminescence | Chiroptical sensing, CPL-based devices |

| π-extended helicenes | Tunable HOMO-LUMO gap | Optoelectronic and electromagnetic molecular devices |

| Axially chiral 4,5-diphenylphenanthrene macrocycles | Axial chirality, High conformational stability | Optoelectronic materials |

| Phenanthrene-fused N2O-type BODIPYs | Circular Dichroism (Cotton effect) | Chiroptical probes, NIR-active materials |

Photophysical Properties in Materials Science (e.g., Tunable Emissions)

The photophysical properties of this compound and its derivatives are a cornerstone of their application in materials science, particularly for devices like organic light-emitting diodes (OLEDs) and sensors. The ability to tune their emission characteristics is a key area of research.

The introduction of phenyl groups to the phenanthrene core, as in diphenylphenanthrenes (DPPs), has been shown to increase fluorescence activities. researchgate.net This is because the phenyl substituents can enhance the transition moment along the short axis of the phenanthrene skeleton. researchgate.net The absorption, fluorescence, and phosphorescence spectral features of DPPs are similar to the parent phenanthrene, though the vibrational structures in the spectra of DPPs are less pronounced. researchgate.net

A variety of phenanthrene derivatives have been synthesized with the goal of creating materials with tunable emissions for applications such as OLEDs. researchgate.netacademie-sciences.fr For example, phenanthrene-cyanopyridone hybrids have been developed as fluorescent columnar mesogens for OLEDs. researchgate.net These compounds act as excellent green emitters. researchgate.net By functionalizing the phenanthrene core with different aryl acetylenes, researchers have created materials that can serve as the active layer in solution-processable p-channel organic field-effect transistors (OFETs). researchgate.net

Aggregation-induced emission (AIE) is another important photophysical property observed in some phenanthrene derivatives. mdpi.comresearchgate.net Tetraphenylethene (TPE)-conjugated phenanthrene derivatives, for instance, are non-emissive in pure THF solution but show strong sky-blue emission in water-THF mixtures due to the restriction of intramolecular motions upon aggregation. mdpi.comresearchgate.net This property is highly valuable for applications in bio-imaging. mdpi.comresearchgate.net

The emission color of phenanthrene-based materials can be tuned through various chemical strategies. Rhomboidal metallacycles functionalized with phenanthrene-21-crown-7 have been shown to exhibit emissions ranging from orange to cyan and green. pnas.org By forming supramolecular assemblies with a bis-ammonium linker, one of these systems displayed concentration-dependent fluorescence, including white-light emission at a specific concentration. pnas.org

The following table provides a summary of the photophysical properties of some phenanthrene derivatives.

| Derivative | Key Photophysical Property | Emission Color/Range |

| Diphenylphenanthrenes (DPPs) | Increased fluorescence activity | Similar to phenanthrene |

| Phenanthrene-cyanopyridone hybrids | Green emission | Green |

| Tetraphenylethene-conjugated phenanthrenes | Aggregation-induced emission (AIE) | Sky-blue |

| Phenanthrene-21-crown-7 functionalized metallacycles | Tunable emission | Orange, cyan, green, white-light |

| (E)-diarylethenes (DPEs) with imide functionalities | Positive solvatofluorochromism, intense green fluorescence | Green |

Future Research Directions and Emerging Trends in 1,2 Diphenylphenanthrene Chemistry

Development of Sustainable and Green Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. encyclopedia.pub For a complex aromatic scaffold like 1,2-diphenylphenanthrene, developing sustainable synthetic routes is a key research focus.

Current research trends in green synthesis that are applicable to this compound and its derivatives include: